3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

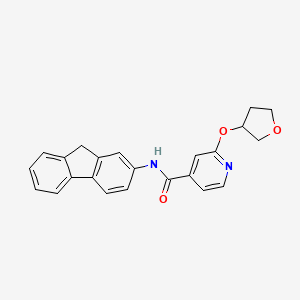

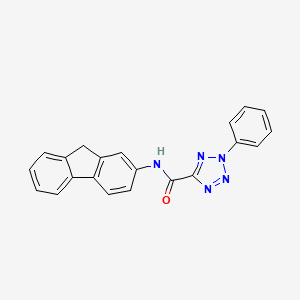

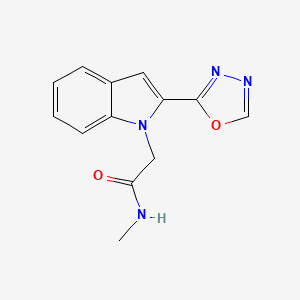

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCCCN1C(=C(C(=N1)C)C=O)C . This represents a pyrazole ring with two methyl groups at positions 3 and 5, a propyl group at position 1, and a carbaldehyde group at position 4 . Physical And Chemical Properties Analysis

This compound is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications

Synthesis and Modification

- Vilsmeier-Haak Formylation : A method involving formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles via Vilsmeier-Haak, leading to the formation of 4-formyl derivatives, including 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde. This compound is synthesized through alkaline hydrolysis of methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate (Attaryan et al., 2006).

Chemical Reactions and Interactions

- Polyaddition Reactions : In a study on polyaddition of 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde by metal complexes, the chemical behavior under specific conditions is explored, which could be relevant for understanding the reactions of similar compounds (Maślińska-Solich et al., 1995).

Potential Biological Activities

- Antimicrobial and Antioxidant Agents : A study on the synthesis of coumarin derivatives containing pyrazole and indenone rings, which includes compounds structurally related to 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde, showed potential as antioxidant and antihyperglycemic agents (Kenchappa et al., 2017).

Medicinal Chemistry and Drug Design

- Anticonvulsant and Analgesic Studies : Research on pyrazole analogues, including compounds similar to 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde, highlights their potential application in medicinal chemistry, particularly in anticonvulsant and analgesic activities (Viveka et al., 2015).

Environmental Applications

- Heavy Metal Extraction : A study on the synthesis of organically modified silica with pyrazole-3-carbaldehyde for solid-liquid extraction of heavy metals demonstrates an environmental application, suggesting potential uses for similar pyrazole derivatives in pollution control and remediation (Radi et al., 2013).

properties

IUPAC Name |

3,5-dimethyl-1-propylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNOCSHNEXPNTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2920841.png)

![3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2920847.png)

![2-[1-(3,4-Difluorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2920858.png)